
GNF-5
概要
説明
GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase. It is an analogue of GNF-2, with a modification that includes a N-(2-hydroxyethyl) group at the amidic nitrogen atom. This compound has shown potential in inhibiting the proliferation of Bcr-Abl positive cells, making it a promising candidate for research in chronic myelogenous leukemia (CML) and other related conditions .
作用機序
Target of Action
GNF-5 is an investigational selective and allosteric inhibitor of the Abelson (ABL) family of tyrosine kinases . The ABL family of tyrosine kinases, which includes proteins ABL1 and ABL2, regulate a multitude of cellular processes . These kinases have been implicated in a variety of disorders, including chronic myeloid leukemia (CML), diabetes, Niemann-Pick type C disease, and chronic pain .
Mode of Action
This compound inhibits the BCR-ABL kinase activity by mimicking the effect of myristate binding, which directs the protein towards adopting an inactive conformational state . It inhibits wild-type Abl kinase with an IC50 of 0.22±0.01 μM at ATP concentration of 20 μM .
Biochemical Pathways
The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives survival and proliferation through multiple downstream pathways . This compound, in combination with imatinib or nilotinib, has been shown to inhibit the emergence of drug-resistant mutations in vitro .
Pharmacokinetics
This compound is a pharmacokinetically optimized analogue of GNF-2 . It has suitable pharmacokinetic parameters with a half-life (T1/2) of 2.30±0.10 hours, a volume of distribution at steady state (Vss) of 9.18±1.82 L/Kg, and an oral bioavailability (F) of 44.8±7.54% .
Result of Action
This compound has demonstrated potential efficacy in three key areas: primary hematologic and solid malignancies, metastasis, and combination with other small molecules . It has been shown to inhibit the growth of human hepatocellular carcinoma cells, increasing the expression of tumor suppressors (p27 and p21) alongside markers of apoptosis such as caspases and PARP . Furthermore, this compound hampers the formation/maturation of invadopodia, and spontaneous lung metastasis is impaired in this compound-treated mice .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other drugs like imatinib or nilotinib can enhance its inhibitory activity against drug-resistant mutations . .
生化学分析
Biochemical Properties
GNF-5 is known to inhibit the Bcr-Abl kinase activity . It binds to the myristate-binding site of Abl , which is a critical interaction in the biochemical reactions involving this compound. This interaction with the myristate pocket of Abl leads to the inhibition of the kinase, thereby affecting the function of enzymes and proteins associated with it .
Cellular Effects
In cellular contexts, this compound has shown to inhibit the growth of cells expressing Bcr-Abl . It has been observed to increase the expression of tumor suppressors and markers of apoptosis . Furthermore, this compound has been found to hamper the formation/maturation of invadopodia, impair spontaneous lung metastasis, and specifically inhibit MMP-dependent invasiveness .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the myristate pocket of Bcr-Abl . This binding leads to the allosteric inhibition of Bcr-Abl, thereby affecting its kinase activity . This mechanism allows this compound to exert its effects at the molecular level, including changes in gene expression and enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
GNF-5 is synthesized through a series of chemical reactions starting from commercially available precursors. The key steps involve the formation of the pyrimidine ring and the subsequent attachment of the trifluoromethoxyphenyl and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
化学反応の分析
Types of Reactions
GNF-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .
科学的研究の応用
GNF-5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of Bcr-Abl kinase and related pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction in various cell lines.
Medicine: Explored as a potential therapeutic agent for chronic myelogenous leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase-related diseases .
類似化合物との比較
GNF-5 is compared with other similar compounds such as:
GNF-2: An analogue of this compound with a similar structure but different pharmacokinetic properties.
Imatinib: A first-generation Bcr-Abl inhibitor with high specificity for the Bcr-Abl protein.
Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation Bcr-Abl inhibitors designed to overcome resistance to imatinib.
Uniqueness
This compound is unique due to its non-ATP competitive inhibition mechanism and its ability to bind to the myristate pocket, which is distinct from the ATP-binding site targeted by other inhibitors. This unique binding mode allows this compound to be effective against certain resistant mutations of Bcr-Abl .
特性
IUPAC Name |
N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUYGWWHIHOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778277-15-9 | |
| Record name | GNF-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 778277-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



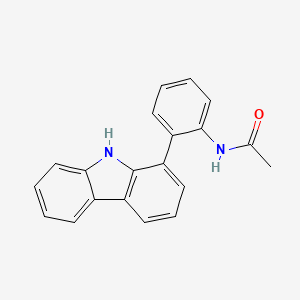
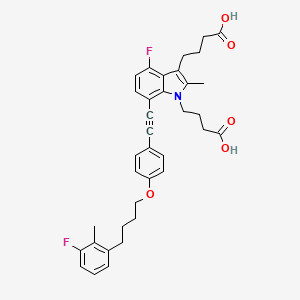
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)

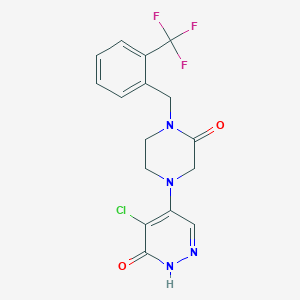
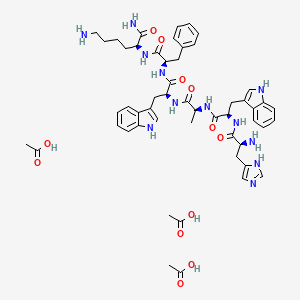
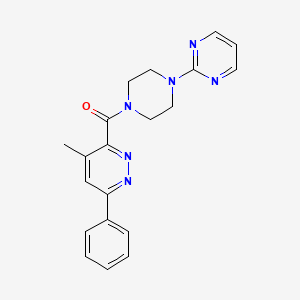
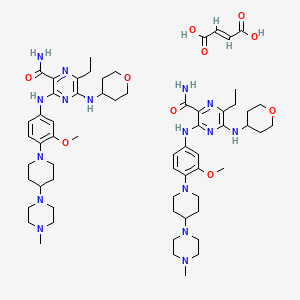



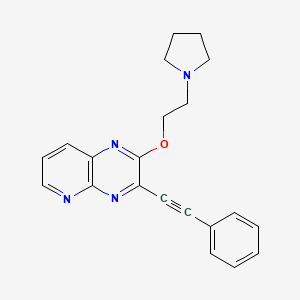
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B607646.png)
